silane CAS No. 873000-64-7](/img/structure/B12600896.png)
[(4-Iodobuta-1,3-dien-2-yl)oxy](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Iodobuta-1,3-dien-2-yl)oxysilane is a chemical compound with the molecular formula C8H15IOSi It is a derivative of butadiene, where the butadiene moiety is substituted with an iodine atom and a trimethylsilyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodobuta-1,3-dien-2-yl)oxysilane typically involves the reaction of 4-iodo-1,3-butadiene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of (4-Iodobuta-1,3-dien-2-yl)oxysilane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as distillation or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(4-Iodobuta-1,3-dien-2-yl)oxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as halides, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction Reactions: The double bonds in the butadiene moiety can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide can yield 4-iodobuta-1,3-diene derivatives, while oxidation with m-CPBA can produce epoxides .
Aplicaciones Científicas De Investigación
(4-Iodobuta-1,3-dien-2-yl)oxysilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials
Mecanismo De Acción
The mechanism of action of (4-Iodobuta-1,3-dien-2-yl)oxysilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom and the trimethylsilyloxy group can undergo nucleophilic substitution, while the double bonds in the butadiene moiety can participate in addition reactions. These properties make it a versatile reagent in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Bromobuta-1,3-dien-2-yl)oxysilane
- (4-Chlorobuta-1,3-dien-2-yl)oxysilane
- (4-Fluorobuta-1,3-dien-2-yl)oxysilane
Uniqueness
(4-Iodobuta-1,3-dien-2-yl)oxysilane is unique due to the presence of the iodine atom, which is a good leaving group in substitution reactions. This makes it more reactive compared to its bromine, chlorine, and fluorine analogs. Additionally, the trimethylsilyloxy group provides stability and enhances the compound’s reactivity in various chemical transformations .
Propiedades
Número CAS |
873000-64-7 |
|---|---|
Fórmula molecular |
C7H13IOSi |
Peso molecular |
268.17 g/mol |
Nombre IUPAC |
4-iodobuta-1,3-dien-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C7H13IOSi/c1-7(5-6-8)9-10(2,3)4/h5-6H,1H2,2-4H3 |
Clave InChI |
YJASTUJRWISSKV-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(=C)C=CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


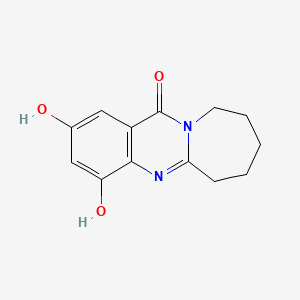

![N-[4-(pyridin-4-ylmethylideneamino)phenyl]acetamide](/img/structure/B12600842.png)

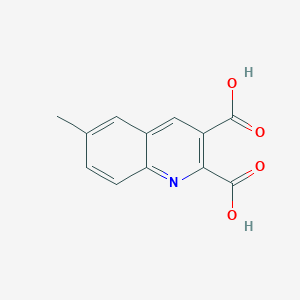
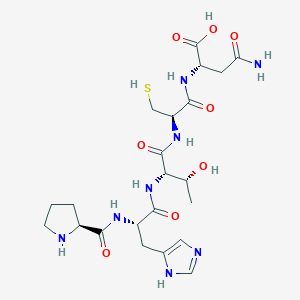
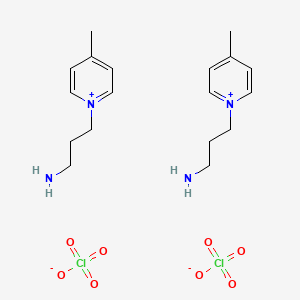
propanedinitrile](/img/structure/B12600860.png)
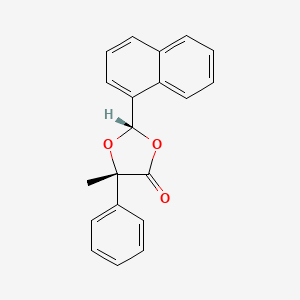
![2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline](/img/structure/B12600882.png)
![N-{3-[(But-2-en-1-yl)oxy]-4-chlorophenyl}pyrimidin-2-amine](/img/structure/B12600890.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12600892.png)
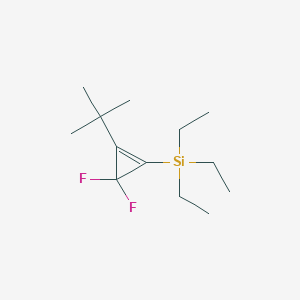
![1,1'-[Ethane-1,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one)](/img/structure/B12600904.png)
